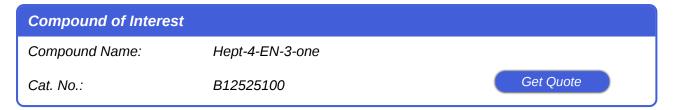


Spectroscopic Profile of Hept-4-en-3-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β -unsaturated ketone, **Hept-4-en-3-one**. The information detailed herein is essential for the unequivocal identification and characterization of this compound, playing a critical role in quality control, reaction monitoring, and metabolite identification in drug discovery and development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Hept-4-en-3-one**.

Table 1: ¹H NMR Spectroscopic Data for (E)-Hept-4-en-3one



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.83	dt	15.7, 6.9	1H	H-5
6.09	dt	15.7, 1.6	1H	H-4
2.58	q	7.4	2H	H-2
2.22	qd	6.9, 1.6	2H	H-6
1.06	t	7.4	3H	H-1
1.05	t	7.5	3H	H-7

Table 2: 13C NMR Spectroscopic Data for (E)-Hept-4-en-3-

one

Chemical Shift (δ) ppm	Carbon Atom
201.0	C-3 (C=O)
147.9	C-5
131.0	C-4
34.2	C-2
25.5	C-6
12.4	C-7
8.2	C-1

Table 3: Infrared (IR) Spectroscopy Data for Hept-4-en-3-one



Wavenumber (cm ⁻¹)	Description of Vibration	
~2970	C-H stretch (alkane)	
~1675	C=O stretch (α,β-unsaturated ketone)	
~1635	C=C stretch (alkene)	
~975	=C-H bend (trans alkene)	

Table 4: Mass Spectrometry (MS) Data for Hept-4-en-3-

$\mathbf{\cap}$	n	Δ
U		μ

m/z	Relative Intensity (%)	Assignment
112	-	[M] ⁺ (Molecular Ion)
83	-	[M - C₂H₅]+
55	-	[C4H7] ⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a generalized methodology for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are also reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide



plates. The spectrum is recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Hept-4-en-3-one**.



Synthesis & Purification Synthesis of Hept-4-en-3-one Purification (e.g., Distillation) Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (1H, 13C) Data Interpretation & Structure Elucidation NMR Data Analysis: MS Data Analysis: IR Data Analysis: - Chemical Shift - Functional Group - Molecular Ion Peak - Coupling Constants Identification Fragmentation Pattern - Integration Structure Confirmation of

Spectroscopic Analysis Workflow for Hept-4-en-3-one

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Hept-4-en-3-one

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Hept-4-en-3-one**.

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